5-HT2C-Preferring Pan-Agonism vs. Endogenous Serotonin (5-HT): Potency and Subtype Bias
5-HT2 agonist-1 (free base) demonstrates a distinct 5-HT2C-preferring pan-agonism profile with IC50 values of 10 nM (5-HT2A), 8.3 nM (5-HT2B), and 1.6 nM (5-HT2C), yielding a 5-HT2A/2C selectivity ratio of approximately 6.3-fold in favor of 5-HT2C . In contrast, the endogenous ligand serotonin (5-HT) exhibits substantially lower potency at 5-HT2A (IC50 ≈ 39.8 nM) [1]. While systematic parallel-assay data for serotonin across all three 5-HT2 subtypes under identical conditions is not available, literature reports consistently place serotonin's 5-HT2C potency in the range of 10–100 nM depending on assay format [2]. The 5-HT2C-preferring bias of 5-HT2 agonist-1 is pharmacologically meaningful for research programs targeting 5-HT2C-mediated pathways in addiction, feeding, and seizure disorders.
| Evidence Dimension | 5-HT2 receptor subtype potency (IC50) and 5-HT2A/2C selectivity ratio |
|---|---|
| Target Compound Data | IC50: 5-HT2A = 10 nM, 5-HT2B = 8.3 nM, 5-HT2C = 1.6 nM; 5-HT2A/2C ratio ≈ 6.3 |
| Comparator Or Baseline | Endogenous serotonin (5-HT): 5-HT2A IC50 ≈ 39.8 nM; 5-HT2C literature Ki ≈ 5–50 nM (assay-dependent) |
| Quantified Difference | 5-HT2 agonist-1 is approximately 4-fold more potent at 5-HT2A and exhibits 5-HT2C preference (ratio 6.3), whereas serotonin shows roughly equipotent or 5-HT2A-preferring activity |
| Conditions | Target compound: radioligand binding assays (vendor-reported); Serotonin 5-HT2A: [3H]-DOI competition binding assay at 4 nM tracer concentration (EuroscreenFast FAST-0517B) |
Why This Matters
A 6.3-fold 5-HT2C-over-5-HT2A preference enables researchers to engage 5-HT2C-mediated pathways (appetite, addiction, seizure) with proportionally lower 5-HT2A-driven psychedelic confound compared to serotonin or equipotent pan-agonists—critical for preclinical behavioral pharmacology studies.
- [1] EuroscreenFast. Serotonin 5-HT2A Binding (FAST-0517B) – Technical Datasheet. Reports IC50 of 39.8 nM for 5-HT (serotonin) as reference competitor at human 5-HT2A receptor using [3H]-DOI tracer at 4 nM. View Source
- [2] Porter RHP, Benwell KR, Lamb H, et al. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. Br J Pharmacol. 1999;128(1):13-20. Reports 5-HT EC50 values across 5-HT2 subtypes with varying potency depending on receptor reserve and assay endpoint. View Source
